5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)13-8-10(17)2-7-14(13)18/h2-8H,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSTWSXCIRFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is valuable in various fields:
Chemistry: : It is studied for its reactivity and potential as a building block in organic synthesis.
Biology: : Its biological activity is explored for potential therapeutic effects.
Medicine: : Investigated for its potential as an active pharmaceutical ingredient, particularly in anti-inflammatory and antimicrobial drugs.
Industry: : Utilized in material science for developing new polymers and specialty chemicals.
Mechanism of Action
The compound's biological effects are mediated through interaction with specific molecular targets:
Molecular targets: : Enzymes, receptors, or ion channels that may be involved in inflammatory pathways.
Pathways: : The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects such as reduced inflammation or antibacterial action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Tetrazole Moieties
C34H27N6O2Cl (Molecules, 2013)
This compound shares a tetrazole ring attached to a methoxyphenyl group but differs in its benzamide substituents. Key comparisons include:
- Synthesis Yield : 90% under standard conditions vs. ultrasound-assisted methods achieving 88–95% yields for tetrazole derivatives .
- Spectral Data : The methoxyphenyl group in both compounds shows a characteristic singlet at δ 3.77 ppm (OCH3) in $^1$H-NMR, confirming structural similarity .
- Bioactivity : While bioactivity data for the target compound is unavailable, tetrazole-containing analogs in pharmacopeial standards (e.g., candesartan cilexetil) are used as angiotensin receptor blockers, highlighting the therapeutic relevance of this scaffold .
N-((1-(tert-Butyl)-1H-Tetrazol-5-yl)(4-Methoxyphenyl)Methyl)Prop-2-yn-1-Amine (Molecules, 2022)
This analog, synthesized via ultrasound-assisted Ugi-Azide reaction, demonstrates:
- Reaction Efficiency : 90% yield under mild conditions (ultrasound, 1 h) vs. microwave-assisted methods requiring higher temperatures (100°C) for similar tetrazole derivatives .
- Functional Groups : The propargyl amine side chain may enhance click chemistry compatibility, unlike the benzamide core of the target compound .
Halogen-Substituted Benzamide Derivatives
4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide (EP 3 532 474 B1)
- Synthetic Yield : 90% via acyl chloride coupling, comparable to high-yield methods for halogenated benzamides .
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole
Data Tables
Table 1: Comparison of Tetrazole-Containing Compounds
Table 2: Halogen Substituent Effects
Preparation Methods
Synthesis of Brominated and Chlorinated Benzamide Intermediate
The benzamide core is functionalized via sequential halogenation. Starting with 2-methylbenzoic acid, bromination is performed using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in concentrated sulfuric acid at room temperature, yielding 5-bromo-2-methylbenzoic acid with an 88% yield. Subsequent chlorination employs thionyl chloride (SOCl₂) to convert the carboxylic acid to its acyl chloride derivative, 2-chloro-5-bromobenzoyl chloride. This intermediate is critical for downstream coupling reactions.
Key parameters:
Preparation of 1-(4-Methoxyphenyl)-1H-Tetrazole
The tetrazole ring is synthesized via a Passerini three-component reaction (PT-3CR), which combines 4-methoxyaniline, sodium azide (NaN₃), and an aldehyde under microwave-assisted conditions. This method, optimized with a toluene/water (9:1) biphasic solvent system, achieves a 90% isolated yield. The reaction proceeds via cycloaddition, forming the 1-(4-methoxyphenyl)-1H-tetrazole scaffold.
Reaction Conditions :
Coupling of Intermediates
The final step involves coupling the halogenated benzoyl chloride with the tetrazole derivative using N,N’-dicyclohexylcarbodiimide (DCC) and triethylamine (TEA) in dichloromethane. This yields this compound with a reported efficiency of 75–85%.
Optimization Insights :
- Coupling Reagents : DCC outperforms EDCl/HOBt in minimizing side products.
- Solvent : Dichloromethane ensures solubility of both intermediates.
- Reaction Time : 12–24 hours at room temperature.
Optimization of Reaction Conditions
Solvent Systems
The biphasic toluene/water system in tetrazole synthesis enhances yield by preventing side reactions. For coupling, polar aprotic solvents like dimethylformamide (DMF) were tested but led to lower yields due to hydrolysis.
Catalytic Efficiency
Lewis acids, particularly ZnCl₂, accelerate the Friedel-Crafts acylation during benzamide functionalization. In contrast, Brønsted acids (e.g., H₂SO₄) are preferred for halogenation due to their compatibility with electrophilic substitution.
Temperature and Time
Microwave irradiation reduces tetrazole synthesis time from 24 hours to 2 hours. For chlorination, reflux conditions (70–80°C) are optimal, while coupling proceeds efficiently at ambient temperature.
Industrial-Scale Production Considerations
Industrial methods prioritize continuous flow reactors for bromination and chlorination, ensuring consistent quality and safety. Automated systems monitor reaction parameters in real-time, reducing human error. Tetrazole synthesis is scaled using plug-flow reactors, which maintain the biphasic solvent system’s integrity.
Cost-Efficiency Metrics :
- Raw Material Utilization : 95% for bromine derivatives.
- Waste Reduction : Solvent recovery systems achieve 80% recycling efficiency.
Analytical Characterization Techniques
Structural Elucidation
- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., δ 7.91 ppm for aromatic protons in the benzamide core).
- LCMS : Molecular ion peaks at m/z 439.98 ([M+H]⁺) validate the product’s molecular weight.
- X-ray Crystallography : Resolves the tetrazole ring’s planar geometry and benzamide orientation.
Purity Assessment
HPLC with UV detection (λ = 254 nm) confirms >98% purity for pharmaceutical-grade material.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
